Cas no 120806-96-4 (L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI))

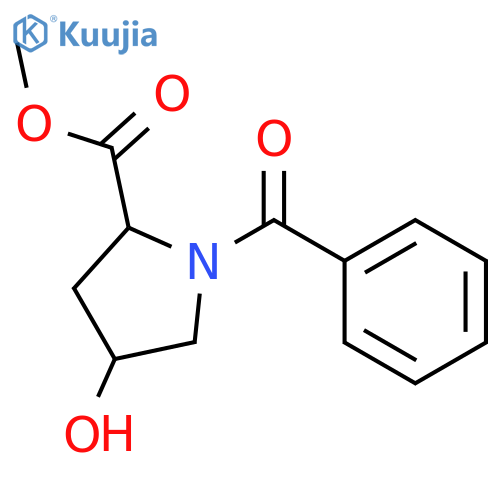

120806-96-4 structure

商品名:L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)

L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 化学的及び物理的性質

名前と識別子

-

- L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)

- Cis-1-benzoyl-4-hydroxyl-L-proline methyl ester

- TRANS-1-BENZOYL-4-HYDROXY-L-PROLINE METHYL ESTER

- N-Benzoylhydroxy-L-prolinmethylester

- TRANS-1-BENZOYL-4-HYDROXYL-L-PROLINE METHYL ESTER

- cis-1-Benzoyl-4-hydro×y-L-prolineMethyl ester

- (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

- (2S,4R)-Methyl 4-hydro×y-1-benzoylpyrrolidine-2-carbo×ylate

- DTXSID90953536

- AMY2400

- QEQGWOLBDNOSAD-MNOVXSKESA-N

- (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester

- (trans)-1-Benzoyl-4-hydroxy-L-proline, methyl ester

- AKOS000278449

- 120806-96-4

- 31560-20-0

- methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

- AC-22525

- Methyl 1-benzoyl-4-hydroxyprolinate

- SCHEMBL2059306

-

- インチ: InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3

- InChIKey: QEQGWOLBDNOSAD-UHFFFAOYSA-N

- ほほえんだ: COC(C1CC(O)CN1C(C1C=CC=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 249.10000

- どういたいしつりょう: 249.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 66.84000

- LogP: 0.37290

L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A375835-1g |

(2S,4S)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate |

120806-96-4 | 95+% | 1g |

$1026.0 | 2024-04-25 |

L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 関連文献

-

1. Book reviews

-

2. Back matter

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

120806-96-4 (L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:120806-96-4)反式-1-苯甲酰基-4-羟基-L-脯氨酸甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:120806-96-4)L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)

清らかである:99%

はかる:1g

価格 ($):923.0